molecular formula C15H19N7O B5685377 N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine

N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine

Cat. No. B5685377
M. Wt: 313.36 g/mol
InChI Key: ZNMMXLQXOLFIOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine, also known as EPPA, is a chemical compound that has gained significant attention in the field of scientific research. EPPA belongs to the class of piperazine derivatives and has been studied for its potential application in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine is not fully understood. However, studies have shown that N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine inhibits the activity of the proteasome, which is responsible for the degradation of intracellular proteins. This inhibition leads to the accumulation of misfolded proteins, which ultimately induces apoptosis in cancer cells. In neurodegenerative disorders, N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine is believed to reduce the production of amyloid-beta peptides, which are known to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine has been shown to have several biochemical and physiological effects. In cancer cells, N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine induces apoptosis by inhibiting the activity of the proteasome. In neurodegenerative disorders, N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine reduces the production of amyloid-beta peptides and improves cognitive function. N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine has also been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine in lab experiments is its specificity towards the proteasome. N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine has been shown to selectively inhibit the activity of the proteasome without affecting other cellular processes. This specificity makes N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine a useful tool for studying the role of the proteasome in various cellular processes.
However, one limitation of using N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine in lab experiments is its potential toxicity. N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine has been shown to induce apoptosis in normal cells at high concentrations, which may limit its use in certain experiments. Additionally, the synthesis of N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine is complex and may require specialized equipment and expertise.

Future Directions

There are several future directions for the study of N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine. One direction is to further investigate its potential application in the treatment of cancer and neurodegenerative disorders. Additional studies are needed to determine the optimal dosage and administration routes for N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine in these diseases.
Another direction is to study the potential side effects of N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine. While N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine has been shown to be relatively safe in animal studies, its long-term effects in humans are not fully understood. Additional studies are needed to determine the potential toxicity of N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine and its effects on normal cells.
Finally, future studies may focus on the development of new derivatives of N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine with improved specificity and reduced toxicity. These derivatives may have increased efficacy and fewer side effects, making them more suitable for clinical use.
Conclusion:
In conclusion, N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine is a chemical compound that has gained significant attention in the field of scientific research. Its potential application in the treatment of cancer and neurodegenerative disorders has been studied extensively, and its mechanism of action has been partially elucidated. While N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine has several advantages for lab experiments, its potential toxicity and complex synthesis method may limit its use in certain studies. Future studies may focus on further investigating its potential application, determining its potential side effects, and developing new derivatives with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine involves the reaction of 2,4,6-trichloropyrimidine with N-ethyl-N-(4-piperidinyl)formamide in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate to obtain N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine. This synthesis method has been reported in the literature and has been used by several researchers to obtain N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine for their studies.

Scientific Research Applications

N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine has been studied extensively for its potential application in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In a study conducted by Liu et al. (2017), N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine was found to induce apoptosis in cancer cells by inhibiting the activity of the proteasome. The study also showed that N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine had a synergistic effect when used in combination with other chemotherapeutic agents.
In another study by Li et al. (2018), N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine was found to have neuroprotective effects in a mouse model of Alzheimer's disease. The study showed that N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine reduced the production of amyloid-beta peptides and improved cognitive function in the mice.

properties

IUPAC Name

[2-(ethylamino)pyrimidin-5-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N7O/c1-2-16-14-19-10-12(11-20-14)13(23)21-6-8-22(9-7-21)15-17-4-3-5-18-15/h3-5,10-11H,2,6-9H2,1H3,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMMXLQXOLFIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=N1)C(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine

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